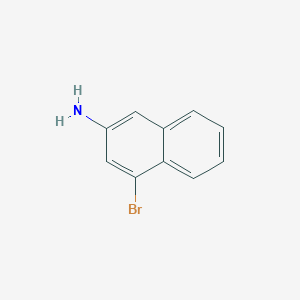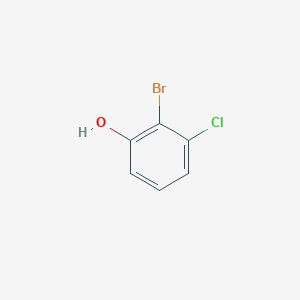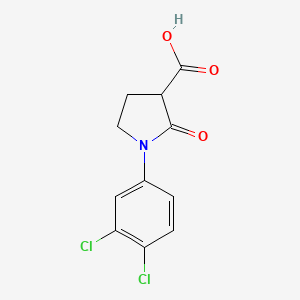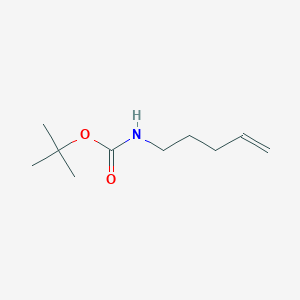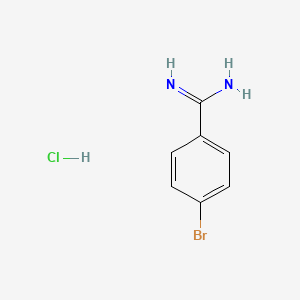
4-Bromobenzamidine hydrochloride
Overview
Description
4-Bromobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported . Another synthesis method involves the one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl 4) under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 4-Bromobenzamidine hydrochloride is represented by the formula C7H8BrClN2 . The compound has a molecular weight of 235.51 g/mol .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Bromobenzamidine hydrochloride .Physical And Chemical Properties Analysis
4-Bromobenzamidine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 265 °C and is soluble in methanol .Scientific Research Applications
Biochemistry Research
4-Bromobenzamidine hydrochloride is utilized in biochemistry research for its role as a building block in the synthesis of more complex biochemical compounds. Its reactivity with various biochemicals makes it a valuable reagent in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and molecular interactions .
Pharmacology
In pharmacological research, 4-Bromobenzamidine hydrochloride serves as a precursor in the development of potential therapeutic agents. Its structural properties allow for the creation of novel compounds with potential activity against various diseases, aiding in drug discovery and medicinal chemistry efforts .
Chemical Synthesis
This compound is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its bromine atom is a good leaving group, which can be replaced by other nucleophiles, allowing for the synthesis of a wide range of chemical entities .
Molecular Biology
In molecular biology, 4-Bromobenzamidine hydrochloride is used in the preparation of samples and reagents. It can be part of protocols for DNA extraction and purification, where it helps in the precipitation of nucleic acids and proteins .
Analytical Chemistry
Analytical chemists employ 4-Bromobenzamidine hydrochloride as a standard or reference compound in chromatography and spectrophotometry. Its well-defined properties aid in the calibration of instruments and validation of analytical methods .
Environmental Science
Research in environmental science uses 4-Bromobenzamidine hydrochloride to study its degradation and environmental fate. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its impact on ecosystems .
Industrial Applications
In industrial settings, 4-Bromobenzamidine hydrochloride is used in the synthesis of bulk pharmaceutical agents and intermediates. Its role in the large-scale production of pharmaceuticals highlights its importance in the pharmaceutical industry .
Mechanism of Action
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Mode of Action
Given its structural similarity to Benzamidine, it may interact with its targets in a similar manner . .
Biochemical Pathways
It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving interactions with multiple targets and pathways .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromobenzamidine hydrochloride, it is sensitive to light and should be stored in a dark place . It’s also hygroscopic, meaning it readily absorbs moisture from the environment . These factors could potentially affect the compound’s stability and efficacy.
Safety and Hazards
4-Bromobenzamidine hydrochloride can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a locked up place .
properties
IUPAC Name |
4-bromobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHEBSPHHMJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970704 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzamidine hydrochloride | |
CAS RN |
55368-42-8 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromobenzamidine hydrochloride in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, and what makes it suitable for this application?
A1: 4-Bromobenzamidine hydrochloride (II) serves as a crucial building block in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, which are liquid crystals. The research paper outlines a multi-step synthetic pathway []. 4-Bromobenzamidine hydrochloride undergoes a cyclization reaction with 1-dimethylamino-3-dimethylimino-2-(4-n-hexylphenyl) propene perchlorate (I) in the presence of sodium methoxide. This reaction yields 5-(4-n-hexylphenyl)-2-(4-bromophenyl)pyrimidine (III). Subsequently, III reacts with cuprous cyanide to produce the target 5-(4-n-hexylphenyl)-2-(4-cyanophenyl)pyrimidine (IV).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

